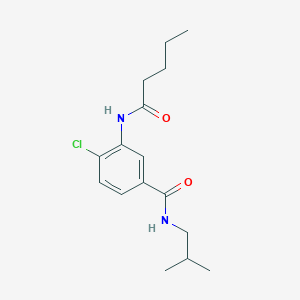![molecular formula C30H27ClN2O3 B308988 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308988.png)
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide, also known as DPA-714, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of benzamides and has been found to exhibit anti-inflammatory and neuroprotective properties.
Mechanism of Action
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide exerts its anti-inflammatory and neuroprotective properties by binding to the translocator protein (TSPO) located on the outer mitochondrial membrane. TSPO is involved in the regulation of several cellular processes such as cholesterol transport, apoptosis, and inflammation. This compound binding to TSPO results in the inhibition of pro-inflammatory cytokine production and the reduction of oxidative stress, leading to the attenuation of neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Physiologically, this compound has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and yield. This compound has also been found to have low toxicity and can be administered orally or intraperitoneally. However, this compound has limitations as well. It has a short half-life and is rapidly metabolized in vivo, which limits its therapeutic efficacy. This compound also has poor solubility in water, which can make formulation and administration challenging.
Future Directions
There are several future directions for the study of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations that can improve the solubility and bioavailability of this compound. Further studies are also needed to investigate the long-term safety and efficacy of this compound in preclinical and clinical settings. Additionally, the potential of this compound in the treatment of other neuroinflammatory and neurodegenerative diseases should be explored.
Synthesis Methods
The synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethoxyaniline in the presence of thionyl chloride. The resulting compound is then reacted with 3,3-diphenylpropanoyl chloride to obtain the final product. This method has been optimized to yield high purity and yield of this compound.
Scientific Research Applications
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by modulating the activity of microglia, which are immune cells in the central nervous system. This compound has also been found to exhibit neuroprotective properties by reducing the production of reactive oxygen species and preventing neuronal cell death. These properties make this compound a potential candidate for the treatment of neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
Molecular Formula |
C30H27ClN2O3 |
|---|---|
Molecular Weight |
499 g/mol |
IUPAC Name |
4-chloro-3-(3,3-diphenylpropanoylamino)-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C30H27ClN2O3/c1-2-36-28-16-10-9-15-26(28)33-30(35)23-17-18-25(31)27(19-23)32-29(34)20-24(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-19,24H,2,20H2,1H3,(H,32,34)(H,33,35) |
InChI Key |
JECIUTWEBWTIPO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
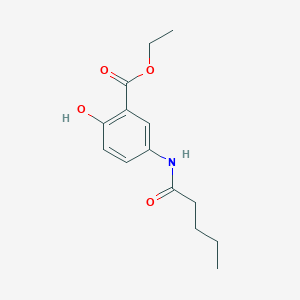
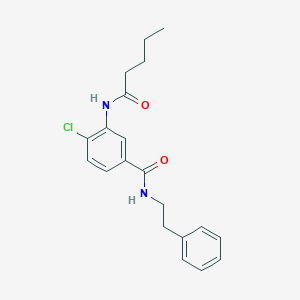
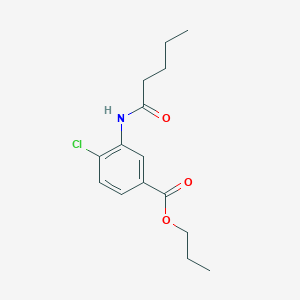
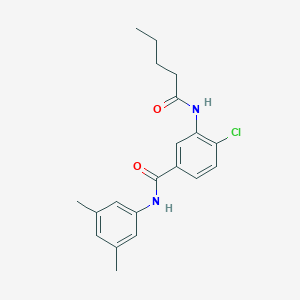
![N-[2-chloro-5-(pentanoylamino)phenyl]pentanamide](/img/structure/B308925.png)
